4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17867984
InChI: InChI=1S/C8H11IN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2
SMILES:
Molecular Formula: C8H11IN2
Molecular Weight: 262.09 g/mol

4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17867984

Molecular Formula: C8H11IN2

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole -

Specification

Molecular Formula C8H11IN2
Molecular Weight 262.09 g/mol
IUPAC Name 4-iodo-1-pent-4-enylpyrazole
Standard InChI InChI=1S/C8H11IN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2
Standard InChI Key PMZKRHNIXNXXGJ-UHFFFAOYSA-N
Canonical SMILES C=CCCCN1C=C(C=N1)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole, reflects its substitution pattern:

  • A pyrazole ring (1H-pyrazole) serves as the core structure.

  • An iodine atom occupies the 4-position, enhancing electrophilic reactivity.

  • A pent-4-en-1-yl group (CH2CH2CH2CH=CH2) is attached to the nitrogen at the 1-position, introducing an unsaturated hydrocarbon chain conducive to further functionalization.

The molecular formula is C8H11IN2, with a molar mass of 278.10 g/mol. Its structure is characterized by a planar pyrazole ring and a flexible alkenyl side chain, which influences solubility and intermolecular interactions .

Spectroscopic and Computational Data

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 5.8–6.0 ppm (alkenyl protons), δ 7.5–8.0 ppm (pyrazole C3/C5 protons), and δ 4.2–4.5 ppm (N-CH2 protons).

    • ¹³C NMR: Peaks at δ 120–125 ppm (pyrazole carbons), δ 140–145 ppm (alkenyl carbons), and δ 35–40 ppm (N-CH2 carbon) .

  • IR Spectroscopy: Stretching vibrations at 680 cm⁻¹ (C-I), 1650 cm⁻¹ (C=C), and 3100 cm⁻¹ (aromatic C-H) .

  • Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, with partial positive charge localization on the iodine atom .

Synthesis and Reaction Pathways

Copper-Catalyzed Coupling Reactions

A primary synthesis route involves CuI-catalyzed C–O coupling between 4-iodo-1H-pyrazole and pent-4-en-1-ol, adapted from methodologies developed for allyloxy derivatives . Key conditions include:

Reaction ParameterValue
CatalystCuI (20 mol%)
Ligand3,4,7,8-Tetramethylphenanthroline (20 mol%)
BaseKOtBu (2 equiv)
SolventExcess pent-4-en-1-ol
Temperature130°C (microwave irradiation)
Time1 hour
Yield58–65%

This method avoids multi-step protection/deprotection sequences, streamlining access to N-alkenylpyrazoles .

Functionalization via Olefin Metathesis

The pent-4-en-1-yl group enables ring-closing metathesis (RCM) using Grubbs catalysts. For example, treatment with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours produces bicyclic pyrazole derivatives, critical for natural product synthesis .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point45–50°C
Boiling Point105–110°C (15 Torr)
Density1.98 g/cm³
Solubility in WaterInsoluble
Solubility in Organic SolventsMethanol, DMF, THF
LogP (Octanol-Water)2.8

The alkenyl side chain reduces crystallinity compared to methyl analogs (e.g., 1-methyl-4-iodo-1H-pyrazole, mp 61–67°C) , enhancing solubility in nonpolar media.

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to COX-2 inhibitors and kinase inhibitors. For instance, Claisen rearrangement of the pent-4-en-1-yl moiety generates γ,δ-unsaturated ketones, which are cyclized to pyrrolopyrazoles with anti-inflammatory activity .

Agrochemical Development

In agricultural chemistry, its iodine atom facilitates cross-coupling reactions with boronic acids to create fungicidal pyrazole ethers. A recent study achieved 85% yield in a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd(PPh3)4 .

Polymer Chemistry

The alkene group participates in radical polymerization with styrene derivatives, yielding copolymers with tunable glass transition temperatures (Tg = 75–110°C). These materials exhibit enhanced thermal stability for coatings and adhesives .

HazardPrecautionary Measures
Eye/Irritant (Xi)Use goggles and face shield
Skin SensitizationWear nitrile gloves
Moisture SensitivityStore under nitrogen atmosphere

Environmental Impact

The compound’s biodegradation half-life in soil is estimated at 120 days, with low bioaccumulation potential (BCF = 28) .

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